1,3-Bis(isocyanatomethyl)benzene chemical properties
1,3-Bis(isocyanatomethyl)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(isocyanatomethyl)benzene (XDI)
Introduction: Beyond Conventional Diisocyanates
In the landscape of polymer chemistry, diisocyanates are fundamental building blocks, primarily for the synthesis of polyurethanes. While aromatic diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) dominate the market, a class of specialty aliphatic isocyanates offers unique advantages for high-performance applications. Among these, 1,3-Bis(isocyanatomethyl)benzene, commonly known as m-Xylylene Diisocyanate (XDI), stands out. Its unique structure, which combines an aromatic ring with aliphatic isocyanate groups, imparts a superior balance of properties, including excellent weatherability, color stability, and robust mechanical performance.[1][2]
This guide provides a comprehensive technical overview of the core chemical properties, reactivity, synthesis, and handling of XDI, tailored for researchers, scientists, and professionals in materials science and drug development. We will delve into the causality behind its performance attributes and present field-proven methodologies for its use.
Molecular Structure and Physicochemical Properties
The defining feature of XDI is the presence of two isocyanatomethyl groups (-CH₂NCO) attached to a benzene ring at the meta positions. This arrangement sterically protects the highly reactive isocyanate groups to some extent and prevents the direct conjugation with the aromatic ring that is responsible for the photo-instability (yellowing) seen in aromatic isocyanates.[1][2]
Caption: Chemical structure of 1,3-Bis(isocyanatomethyl)benzene (XDI).
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-bis(isocyanatomethyl)benzene | [3][4] |
| Synonyms | m-Xylylene diisocyanate, m-XDI, Isocyanic Acid 1,3-Phenylenedimethylene Ester | [3][4][5] |
| CAS Number | 3634-83-1 | [3][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][6] |
| Molecular Weight | 188.19 g/mol | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [5][7] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Density | 1.202 g/mL at 20 °C | [8][9][10] |
| Melting Point | -7 °C | [5][9][11] |
| Boiling Point | 88-90 °C at 0.02 mmHg 126 °C at 1 mmHg 159-162 °C at 12 Torr | [5][8][9][11] |
| Flash Point | > 110 °C (> 230 °F) | [12][13] |
| Refractive Index | ~1.541 - 1.551 at 20 °C | [5][11][12] |
| Storage Temperature | 2-8 °C | [7][10][14] |
Core Reactivity and Mechanism
The chemistry of XDI is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation of its utility in polymerization.[15]
-
Reaction with Alcohols (Polyols): The reaction between an isocyanate and an alcohol yields a urethane linkage. When XDI (a diisocyanate) reacts with a polyol (a molecule with two or more hydroxyl groups), it forms a polyurethane polymer. This is the most common and critical application of XDI.[16][17]
-
Reaction with Amines: Amines react even more rapidly with isocyanates than alcohols, forming urea linkages. This reaction is fundamental to the formation of polyurea coatings and elastomers.
-
Reaction with Water: XDI reacts with water in a two-step process. First, it forms an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is both a common curing mechanism for moisture-cured coatings and a significant challenge during storage, as it can lead to unwanted pressure buildup and product degradation.[17]
Caption: Formation of a polyurethane linkage from XDI and a diol.
Synthesis Pathways: A Move Toward Greener Chemistry
Understanding the synthesis of XDI is crucial for appreciating its cost, purity, and environmental impact.
The Traditional Phosgene Route
Historically, the industrial production of XDI, like most isocyanates, relies on the reaction of m-xylylenediamine (MXDA) with highly toxic phosgene (COCl₂).[1][2] This process is effective but carries significant risks associated with the storage, transportation, and handling of phosgene, a potent chemical warfare agent.[1] The multi-step reaction also generates corrosive hydrogen chloride (HCl) as a byproduct, requiring specialized equipment and disposal procedures.[1][2]
Non-Phosgene Synthesis: The Triphosgene Method
In response to safety and environmental concerns, significant research has focused on non-phosgene routes.[1][2] A prominent and successful alternative involves using bis(trichloromethyl) carbonate, also known as triphosgene or solid phosgene.[1] Triphosgene is a stable solid that can be handled more safely and decomposes to generate phosgene in situ under controlled reaction conditions.[1][18]
Experimental Protocol: Optimized Non-Phosgene Synthesis of XDI
This protocol is based on an optimized procedure described in the literature, providing a high-yield, safer alternative to the traditional phosgene method.[1][2]
Causality: The choice of triphosgene is a direct mitigation of the hazards of gaseous phosgene. The reaction parameters (temperature, molar ratio, etc.) are optimized to maximize the yield of the desired diisocyanate while minimizing side reactions and decomposition.
Methodology:
-
Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet/outlet. The outlet is connected to an alkali trap to neutralize any evolved HCl and unreacted phosgene.
-
Reagent Preparation:
-
Prepare a 10% (w/w) solution of m-xylylenediamine (MXDA) in an inert, high-boiling solvent like chlorobenzene.
-
Prepare a 10% (w/w) solution of bis(trichloromethyl) carbonate (BTC) in chlorobenzene.
-
-
Reaction Initiation:
-
Amine Addition: Add the MXDA solution dropwise from the funnel to the stirred BTC solution. The molar ratio of MXDA to BTC should be optimized; a ratio of 1.2:1.0 (MXDA:BTC) has been shown to be effective.[1][2] Rationale: A slight excess of the diamine helps ensure the complete conversion of the phosgene precursor.
-
Thermal Decomposition and Isocyanate Formation: After the addition is complete, slowly raise the temperature of the reaction mixture to 125°C.[1][2] Maintain this temperature for approximately 8 hours. Rationale: This higher temperature is required to decompose the intermediate carbamoyl chloride and form the final isocyanate product.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature while continuing the nitrogen purge for 30 minutes.
-
Filter the mixture to remove any solid byproducts.
-
Remove the bulk of the chlorobenzene solvent via vacuum distillation (e.g., at 10 kPa).
-
Purify the final product by fractional distillation under high vacuum (e.g., 3.0-5.0 kPa), collecting the fraction at 160-168°C.[1]
-
Under these optimized conditions, yields of XDI can reach over 83%.[1][2]
Caption: Workflow for the non-phosgene synthesis of XDI.
Key Applications in Advanced Materials
The unique chemical structure of XDI translates directly to its utility in applications where performance, not cost, is the primary driver.
-
High-Performance Coatings: XDI is used to formulate weather-resistant and UV-stable polyurethane coatings for automotive, aerospace, and architectural applications.[19] The absence of direct conjugation between the NCO group and the aromatic ring prevents the formation of chromophores upon UV exposure, resulting in exceptional non-yellowing characteristics.[1][2]
-
Durable Elastomers: Polyurethane elastomers made with XDI exhibit a superior combination of tensile strength, flexibility, and abrasion resistance.[16] They are used in demanding applications such as industrial rollers, seals, and gaskets.[16]
-
Specialty Adhesives and Sealants: The strong urethane linkages formed by XDI create adhesives with excellent bond strength and durability.[4] They are particularly useful for bonding dissimilar materials and for outdoor sealant applications where weather resistance is critical.[1]
-
Optical Polymers: Due to its excellent color retention and clarity, XDI is a component in the manufacturing of optical polymer composite materials, such as high-refractive-index lenses.[1][2]
Safety, Handling, and Storage Protocols
As with all isocyanates, XDI is a hazardous chemical that requires strict adherence to safety protocols. It is a flammable liquid, a severe skin and eye irritant, and a potent respiratory sensitizer.[4][7][8][14] Inhalation can be fatal and may cause allergic reactions or asthma-like symptoms.[4][14][20]
Self-Validating Laboratory Handling Protocol:
This protocol is designed as a self-validating system. If any step cannot be performed as described, work must stop until the condition is rectified.
-
Pre-Handling Verification:
-
Area Control: Confirm work will be conducted within a certified chemical fume hood with a verified face velocity.
-
PPE Check: Don appropriate personal protective equipment (PPE): nitrile or butyl rubber gloves, a chemical-resistant lab coat, and chemical splash goggles with a full-face shield.[14][21] A respirator with an organic vapor cartridge is required if there is any risk of vapor or aerosol exposure.[14]
-
Emergency Prep: Locate and verify the functionality of the nearest safety shower, eyewash station, and spill kit containing an isocyanate neutralizer.
-
-
Handling and Dispensing:
-
Inert Atmosphere: Handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent reaction with atmospheric moisture.
-
Container Management: Keep the primary container tightly sealed when not in use.[21] Use non-sparking tools for opening and closing containers.[21]
-
Dispensing: Transfer liquids via syringe or cannula. Avoid pouring in open air.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with XDI using a suitable neutralization solution (e.g., 5% sodium carbonate, 95% water).
-
Waste Disposal: Dispose of all contaminated materials, including empty containers and PPE, as hazardous waste in accordance with institutional and regulatory guidelines.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Storage Conditions:
-
Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[7][10][11]
-
Store away from incompatible materials, especially water, alcohols, amines, strong bases, and sources of ignition.[14][21]
Caption: Mandatory workflow for the safe handling of XDI in a lab.
Conclusion
1,3-Bis(isocyanatomethyl)benzene is a specialty diisocyanate that offers significant performance advantages over conventional aromatic isocyanates, particularly in applications requiring high durability, weatherability, and color stability. Its unique molecular structure is directly responsible for these enhanced properties. While its synthesis and handling demand rigorous safety protocols due to its reactivity and toxicity, modern non-phosgene production methods are making it a more accessible and environmentally conscious choice. For scientists and researchers developing advanced polymers, a thorough understanding of XDI's chemical properties is essential to unlocking its full potential in creating next-generation materials.
References
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Dong, J., Zheng, X., Li, X., Zhang, X., & Feng, X. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Applied and Industrial Chemistry, 2(1), 16-20. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 1,3-bis(isocyanatomethyl)- - Substance Details - SRS. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Polyurethane Elastomers with 1,3-Bis(isocyanatomethyl)benzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of 1,3-Bis(isocyanatomethyl)benzene in Chemical Synthesis. Retrieved from [Link]
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European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety evaluation of the substance, 1,3-bis(isocyanatomethyl)benzene, CAS No. 3634-83-1 for use in food contact materials. Retrieved from [Link]
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Xie, R., Bhattacharjee, D., & Argyropoulos, J. (2009). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Journal of Applied Polymer Science. Retrieved from [Link]
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Kricheldorf, H. R., & Jenssen, J. (1993). Polymers from multifunctional isocyanates: 7. Synthesis and phase behaviour of liquid-crystalline triad ester-group-containing diisocyanates. Polymer, 34(1), 87-94. Retrieved from [Link]
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Zhang, L., et al. (2018). The evolution of products in the decomposition of benzene during the... ResearchGate. Retrieved from [Link]
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